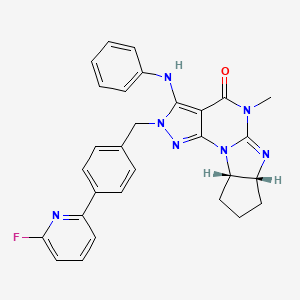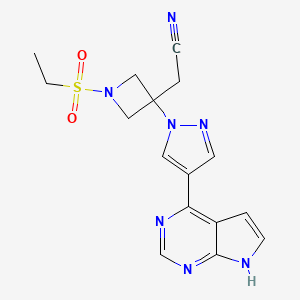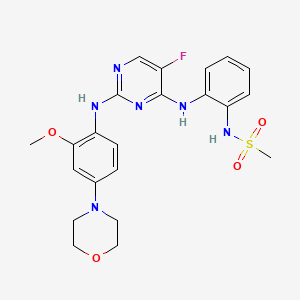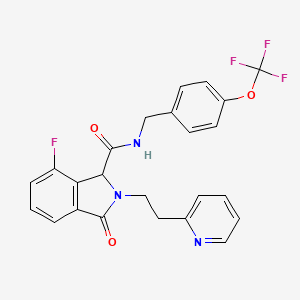![molecular formula C22H22F3N3O3 B560116 2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1372540-25-4](/img/structure/B560116.png)
2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid
Overview
Description
An orally bioavailable PI3K beta isoform-selective inhibitorReferences:1. RA Rivero, et al, Identification of GSK2636771, a potent and selective, orally bioavailable inhibitor of phosphatidylinositol 3-kinase-beta (PI3Kβ) for the treatment of PTEN deficient tumors. Cancer Res. 2012, 72(8 Supplement), 2913. 2. RM Sanchez, et al., Synthesis and structure–activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 3198-3202.
GSK2636771 is a potent, orally bioavailable, PI3Kβ-selective inhibitor, sensitive to PTEN null cell lines.
GSK2636771 is a potent, orally bioavailable, PI3Kβ-selective inhibitor, sensitive to PTEN null cell lines. IC50 value:Target:in vitro: GSK-2636771 shows selectively inhibitory activity in PTEN null cell lines (human prostate adenocarcinoma PC-3 and breast cancer HCC70) with EC50 of 36 nM and 72 nM, respectively. GSK2636771 significantly decreases cell viability in p110β-reliant PTEN-deficient PC3 prostate and BT549 and HCC70 breast cancer cell lines, and leads to a marked decrease of AKT phosphorylation only in the control prostate and breast cancer cell lines. in vivo: GSK-2636771 decreases phosphorylated protein kinase Akt (Ser473) levels in these xenograft models. GSK-2636771 (100 mg/kg) do not increase glucose/insulin levels in mice.
Scientific Research Applications
Chemical Synthesis and Modification
Research has explored the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles, which is relevant to the chemical structure of the compound . These modifications have been used to study the influence on neuronal NMDA receptors (Sokolov et al., 2018). Additionally, cyclocondensation processes involving trifluoromethyl-containing compounds have been studied for their potential in creating various organic compounds (Sokolov, Aksinenko, & Martynov, 2014).
Antioxidant and Antimicrobial Activities
A series of compounds, including some with similar structural characteristics, have been synthesized and evaluated for their antioxidant and antimicrobial activities. This suggests potential research applications of the compound in biomedical fields (Bassyouni et al., 2012).
Crystal Structure Analysis
Studies have been conducted on the crystal structures of organic salts of imidazole/benzimidazole, which are structurally related to the compound . This research provides insights into the molecular interactions and potential applications in material science (Jin et al., 2015).
Anti-Cancer Research
Research has been conducted on substituted benzimidazole carboxylic acids and their methyl esters, which are structurally related to the compound , for their antiproliferative effects against breast cancer cell lines, suggesting potential applications in cancer research (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Radiochemistry Applications
Studies involving mixed ligand tricarbonyl complexes, including those with imidazole and benzimidazole derivatives, indicate potential applications in radiochemistry, particularly in labeling bioactive molecules (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Corrosion Inhibition
Compounds containing benzimidazole structures have been studied for their corrosion inhibition properties, suggesting potential applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Target of Action
GSK2636771, also known as “2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid” or “GSK 2636771”, is a potent, orally bioavailable, adenosine triphosphate-competitive, selective inhibitor of PI3Kβ (Phosphoinositide 3-kinase beta) . The PI3Kβ isoform has been shown to be a key driver of signaling in PTEN-deficient tumors, a common defect in various types of advanced solid tumors .
Mode of Action
GSK2636771 selectively inhibits PI3Kβ kinase activity in the PI3K/Akt/mTOR pathway . This inhibition may result in tumor cell apoptosis and growth inhibition in PI3Kβ-expressing and/or PTEN-driven tumor cells .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is commonly activated in several tumor types . Selective targeting of p110β (the catalytic subunit of PI3Kβ) by GSK2636771 could result in successful pathway inhibition while avoiding the on- and off-target effects of pan-PI3K inhibitors . The observed inhibitory effect of GSK2636771 on pAKT (Ser473) and other biochemical markers (e.g., pGSK3β [Ser9]) in PRP confirmed an effective modulation of the PI3K pathway across doses .
Pharmacokinetics
In clinical trials, patients with PTEN-deficient advanced solid tumors received escalating doses of GSK2636771 (25–500 mg once daily) using a modified 3+3 design . Single- and repeat-dose exposure increased generally dose proportionally . GSK2636771 400 mg once daily was the recommended phase II dose (RP2D), which induced sufficient exposure and target inhibition with a manageable safety profile .
Result of Action
In a first-time-in-human clinical trial study, GSK2636771 showed activity in PTEN-deficient and/or PIK3CB-aberrant advanced solid tumors . A castrate-resistant prostate cancer (CRPC) patient harboring PIK3CB amplification had a partial response for over a year; an additional 10 patients derived durable (≥24 weeks) clinical benefit, including two other patients with CRPC with PIK3CB alterations (≥34 weeks) .
Action Environment
The efficacy of GSK2636771 can be influenced by the genetic makeup of the tumor. For instance, genomic aberrations of PIK3CB may be associated with clinical benefit from GSK2636771
properties
IUPAC Name |
2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKLTGBKIDQGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160124 | |
| Record name | GSK-2636771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid | |
CAS RN |
1372540-25-4 | |
| Record name | GSK-2636771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2636771 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2636771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2636771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of GSK2636771?
A1: GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. [, , , , , , , ]
Q2: How does GSK2636771 interact with PI3Kβ?
A2: This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PI3Kβ. [, , ]
Q3: What are the downstream effects of PI3Kβ inhibition by GSK2636771?
A3: GSK2636771 effectively inhibits AKT phosphorylation and downstream signaling, evident by the decreased phosphorylation of PRAS40, GSK3β, and RPS6 in PTEN-deficient cell lines. [, , ] This inhibition also leads to a reduction in cellular levels of phosphorylated AKT (pAKT) and PRAS40 both in vitro and in vivo. []
Q4: Why is PTEN deficiency often linked to GSK2636771 research?
A4: PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function, often seen in cancers, leads to increased PI3K activity. Preclinical data suggests a synthetic lethal relationship between PTEN deficiency and PI3Kβ inhibition, making GSK2636771 a potential therapeutic strategy for PTEN-deficient tumors. []
Q5: Are there other proteins or pathways affected by GSK2636771?
A5: Research indicates that GSK2636771 can induce PTK7, a tyrosine kinase protein in the noncanonical Wnt pathway. [] It has also shown potential in modulating the response to growth factor receptor signaling, impacting AKT and MEK/ERK activation. [, ]
Q6: What is the molecular formula and weight of GSK2636771?
A6: The molecular formula is C21H21F3N4O3, and the molecular weight is 435.4 g/mol.
Q7: How did the structure of GSK2636771 evolve during its development?
A7: Starting from the PI3Kβ-selective compound TGX-221, structure-based and knowledge-based design led to the discovery and optimization of GSK2636771 and its analogs. This process involved identifying unique series of potent and selective inhibitors and addressing their pharmacokinetic properties. []
Q8: What structural features contribute to the selectivity of GSK2636771 for PI3Kβ?
A8: While the specific details might be proprietary, the development of GSK2636771 involved identifying a unique 18-residue motif specific to the p110β isoform, which was crucial for achieving selectivity. []
Q9: What is the recommended phase II dose (RP2D) of GSK2636771?
A9: The RP2D of GSK2636771 is 400 mg once daily, determined based on safety, pharmacokinetic, and pharmacodynamic data. [, ]
Q10: What is the half-life of GSK2636771?
A10: The mean half-life (t1/2) of GSK2636771 ranges from 17.1 to 38.6 hours across various dose cohorts. []
Q11: How does GSK2636771 behave in terms of absorption and distribution?
A11: GSK2636771 demonstrates dose-proportional increases in mean Cmax and AUC(0-24 h) up to 350 mg, with less than proportional increases at higher doses. Cmax is typically reached within 4-6 hours after both single and repeat dosing. []
Q12: What types of cancer cells are particularly sensitive to GSK2636771 in vitro?
A12: Preclinical studies demonstrated that PTEN-deficient cells, especially those derived from prostate, endometrial, and triple-negative breast cancers, are highly sensitive to GSK2636771. []
Q13: Has GSK2636771 shown efficacy in animal models?
A13: Yes, GSK2636771 has shown dose-dependent tumor growth delay in PTEN-deficient prostate cancer models. Furthermore, in a genetically engineered mouse model of melanoma with PTEN loss, GSK2636771 significantly delayed tumor growth and improved survival. [, , ]
Q14: What have clinical trials revealed about the efficacy of GSK2636771?
A14: While some clinical trials showed durable clinical benefit in a subset of patients, including those with PTEN-deficient tumors harboring PIK3CB alterations, overall antitumor activity as a single agent has been limited. [, , , , , , , ]
Q15: Are there ongoing clinical trials exploring GSK2636771?
A15: Yes, several clinical trials are currently underway, including investigations into its use in combination with other therapies, such as immune checkpoint inhibitors and other targeted agents, to enhance its efficacy in various cancer types. [, , , , ]
Q16: What are the potential mechanisms of resistance to GSK2636771?
A16: Resistance mechanisms to GSK2636771 are not fully understood but might involve upregulation of compensatory signaling pathways, such as the Wnt pathway, specifically through the induction of PTK7. [] Additionally, tumors harboring other genetic alterations, such as KRAS mutations, may show intrinsic or acquired resistance. [, ]
Q17: Why is GSK2636771 being investigated in combination with other therapies?
A17: Combining GSK2636771 with other agents aims to overcome resistance mechanisms, enhance efficacy, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. [, , , , , , , , ]
Q18: What specific combinations are being investigated?
A18: Promising combinations include GSK2636771 with:
- Immune checkpoint inhibitors: Studies are examining synergy with anti-PD-1 therapy, particularly in PTEN-deficient tumors. [, , , ]
- Chemotherapeutics: Combinations with TMZ have shown promise in temozolomide-resistant glioblastoma. []
- Other targeted therapies: Synergy with CDK4/6 inhibitors and AKT inhibitors is being explored, especially in breast cancer subtypes. [, ]
- Connexin 43 inhibitors: Simultaneous targeting of connexin 43 and PI3K has shown potential in overcoming TMZ resistance in glioblastoma. []
Q19: What biomarkers are used to predict response to GSK2636771?
A19: PTEN loss is a primary biomarker, but its predictive value is not absolute. Other potential biomarkers include:
- PIK3CB alterations: Tumors harboring mutations or amplifications in PIK3CB might show enhanced sensitivity. [, , , ]
- Phosphorylation status of downstream targets: Decreases in the phosphorylation of AKT and its substrates, like PRAS40 and GSK3β, could indicate target engagement and potential response. [, , ]
- PTK7 expression levels: Elevated PTK7 levels could suggest a potential resistance mechanism and guide combination strategies with PTK7 inhibitors. []
Q20: What are the key areas of future research for GSK2636771?
A20: Future research will likely focus on:
- Understanding resistance mechanisms: Unraveling the complexities of resistance to GSK2636771 is crucial for developing effective treatment strategies and identifying additional biomarkers. [, ]
- Optimizing combination therapies: Further research is needed to identify the most effective drug combinations, optimal dosing schedules, and potential biomarkers that could predict synergistic responses. [, , , , , , , ]
- Exploring its use in other diseases: Beyond cancer, the role of PI3Kβ in other diseases warrants investigation, potentially expanding the therapeutic applications of GSK2636771. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)


![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)




![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)